Hydroxyethylclavam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

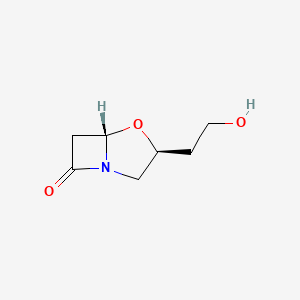

2-Hydroxyethylclavam is a member of penams.

Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

Hydroxyethylclavam has been investigated for its efficacy against various bacterial and fungal pathogens. Clavams, including this compound, are known for their ability to inhibit beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.

- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. For instance, certain clavams have shown to disrupt RNA synthesis in eukaryotic cells, leading to antifungal effects by targeting Candida species .

- Case Study : A study demonstrated that this compound exhibited significant antifungal activity against Candida albicans, with an IC50 value indicating effective inhibition of fungal growth. The compound's structure allows it to effectively bind to the active sites of target enzymes, thus preventing their function .

Pharmaceutical Development

The potential of this compound in pharmaceutical applications is noteworthy due to its structural similarities to other clinically relevant antibiotics.

- Synthesis and Modification : Research has focused on synthesizing various derivatives of this compound to enhance its bioactivity. For example, modifications at the C-3 position have resulted in compounds with improved antibacterial properties against resistant strains .

- Clinical Trials : Some derivatives have progressed into clinical trials, showcasing promising results in treating infections caused by multi-drug resistant bacteria. The ability of this compound to inhibit beta-lactamase activity makes it a valuable candidate for combination therapies .

Agricultural Applications

This compound's antimicrobial properties extend into agricultural sciences, where it is explored as a potential biopesticide.

- Microbial Metabolites : As a microbial metabolite, this compound can serve as an eco-friendly alternative to synthetic pesticides. Its application could help mitigate the development of resistance in agricultural pathogens .

- Field Studies : Field trials have indicated that formulations containing this compound can effectively reduce the incidence of fungal diseases in crops while minimizing environmental impact compared to conventional chemical pesticides .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Propriétés

Numéro CAS |

79416-52-7 |

|---|---|

Formule moléculaire |

C7H11NO3 |

Poids moléculaire |

157.17 g/mol |

Nom IUPAC |

(3S,5S)-3-(2-hydroxyethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |

InChI |

InChI=1S/C7H11NO3/c9-2-1-5-4-8-6(10)3-7(8)11-5/h5,7,9H,1-4H2/t5-,7-/m0/s1 |

Clé InChI |

UEGDICIJUUEIOL-FSPLSTOPSA-N |

SMILES |

C1C2N(C1=O)CC(O2)CCO |

SMILES isomérique |

C1[C@H]2N(C1=O)C[C@@H](O2)CCO |

SMILES canonique |

C1C2N(C1=O)CC(O2)CCO |

Synonymes |

hydroxyethylclavam |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.